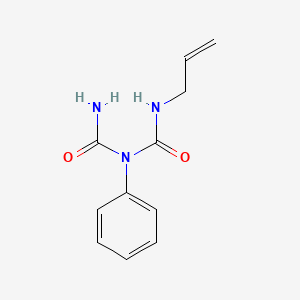![molecular formula C14H11BrN2O2 B14435097 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 74169-59-8](/img/structure/B14435097.png)
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might start with the bromination of a precursor compound followed by cyclization to form the pyrano[2,3-c]pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors or other scalable techniques.
化学反応の分析
Types of Reactions
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromine position .
科学的研究の応用
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:
- 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
- 5-Chloro-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
Uniqueness
5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs .
特性
CAS番号 |
74169-59-8 |
|---|---|
分子式 |
C14H11BrN2O2 |
分子量 |
319.15 g/mol |
IUPAC名 |
5-bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-11-9(2)16-17(10-6-4-3-5-7-10)13(11)19-14(18)12(8)15/h3-7H,1-2H3 |
InChIキー |
XGAOLKRIJWZBMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C(=NN2C3=CC=CC=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


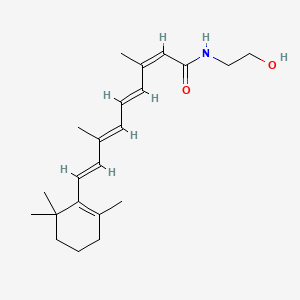
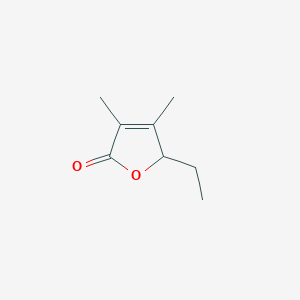
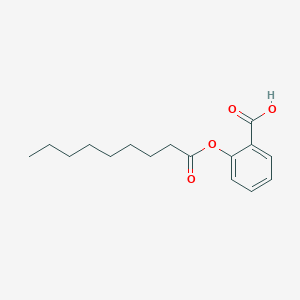

![3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal](/img/structure/B14435043.png)
![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline](/img/structure/B14435049.png)

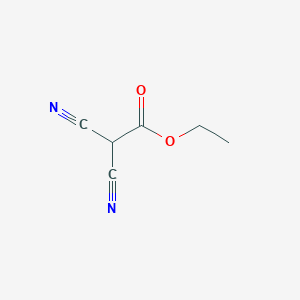

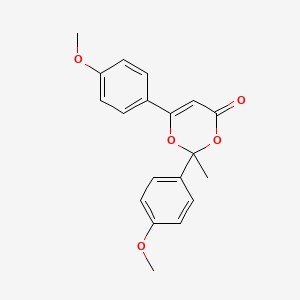
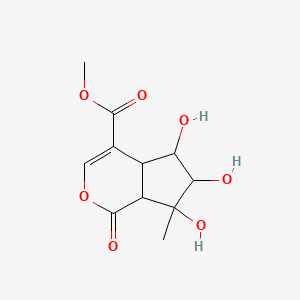
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
